molecular formula C9H8FNOS B2932556 2-(2-Fluorophenyl)-1,3-thiazolan-4-one CAS No. 883014-09-3

2-(2-Fluorophenyl)-1,3-thiazolan-4-one

Cat. No.: B2932556
CAS No.: 883014-09-3
M. Wt: 197.23
InChI Key: USKNAFOXSLXIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-1,3-thiazolan-4-one is a synthetic small molecule based on the privileged thiazolidin-4-one scaffold, a structure of significant interest in modern medicinal chemistry and chemical biology research. This compound is presented to the scientific community as a key intermediate and functional probe for investigating the structure-activity relationships (SAR) and therapeutic potential of heterocyclic compounds. Thiazolidin-4-one derivatives are extensively documented in scientific literature for their diverse biological activities, making them a versatile scaffold for developing novel pharmacologically active agents . Researchers can utilize this fluorophenyl-substituted derivative in programs aimed at discovering new anti-infective agents. Compounds within this class have demonstrated promising antimycobacterial activity against strains such as Mycobacterium tuberculosis H37Ra, positioning them as valuable starting points for novel tuberculosis therapeutic research . Furthermore, certain thiazolidin-4-one analogues have shown significant potential as antibiofilm agents, capable of inhibiting the formation of resilient bacterial biofilms, which are a major contributor to antimicrobial resistance and persistent infections . In the field of oncology research, the thiazolidin-4-one core is recognized as a promising scaffold for the development of anticancer agents. These molecules can act through various mechanisms, including enzyme inhibition and interaction with cellular targets like topoisomerase II, to induce antiproliferative effects in various human cancer cell lines . This reagent is strictly for research use in these and other exploratory applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNOS/c10-7-4-2-1-3-6(7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKNAFOXSLXIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Routes to 2-(2-Fluorophenyl)-1,3-thiazolan-4-one

Cyclocondensation reaction (Primary synthesis):

  • Reagents : 2-Fluorobenzaldehyde, thiourea derivatives, and thioglycolic acid
  • Conditions : ZnCl₂ catalysis in DMF at reflux (110-120°C) for 6-8 hours
  • Mechanism :
    • Formation of Schiff base intermediate via aldehyde-amine condensation
    • Nucleophilic attack by sulfur from thioglycolic acid
    • Cyclization to form the thiazolidinone core
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
ZnCl₂DMF11068-72≥98%
PPEGEthanol705595%
VOSO₄Acetonitrile608297%

Data compiled from

Functionalization at Position 5

Knoevenagel condensation (Arylidene formation):

  • Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
  • Conditions : Acetic acid/sodium acetate system, reflux (12-14 hours)
  • Products : 5-Arylidene derivatives with extended conjugation

Example reaction :
this compound + 4-Cl-benzaldehyde
→ 5-(4-Chlorobenzylidene)-2-(2-fluorophenyl)-1,3-thiazolan-4-one
Yield : 65%

Key spectral data :

  • IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.45-7.89 (m, 8H, Ar-H)

Nucleophilic Substitution at Position 3

Amination reactions :

  • Reagents : Hydrazines, aromatic amines
  • Conditions : Ethanol reflux with catalytic acetic acid
AmineProduct StructureBiological Activity (IC₅₀)
4-Sulfamoylphenylhydrazine3-(4-Sulfamoylphenylamino) derivativeCDK2 inhibition: 56.97 µM
Pyridin-3-amine3-Pyridinyl analogueHepG2 cytotoxicity: 0.24 µM

Modified from

Ring-Opening Reactions

Base-mediated hydrolysis :

  • Reagents : NaOH (2M aqueous)
  • Products : 2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid
  • Applications : Precursor for peptide conjugates

Mechanistic pathway :

  • Hydroxide attack at C4 carbonyl
  • Ring cleavage via C-N bond rupture
  • Carboxylate formation stabilized by resonance

Cross-Coupling Reactions

Suzuki-Miyaura coupling :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C
  • Scope : Introduces aryl/heteroaryl groups at position 2

Optimized parameters :

Boronic AcidCoupling PositionYield (%)
4-MethoxyphenylC278
Thiophen-2-ylC263

Method adapted from

Biological Activity Correlation

Structure-activity relationship (SAR) findings:

  • Fluorine position : Ortho-substitution enhances membrane permeability (LogP = 2.1 vs 1.8 for para-fluoro)
  • C5 modifications : Arylidene groups with electron-withdrawing substituents improve cytotoxic potency
DerivativeMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Parent compound5.44.8
5-(4-NO₂-benzylidene)0.540.24
3-Pyridinylamino1.582.28

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Table 1: Structural Features of Selected Thiazolidinone Derivatives
Compound Name Substituents/Modifications Key Structural Differences References
2-(2-Fluorophenyl)-1,3-thiazolan-4-one 2-fluorophenyl at position 2 Ortho-fluorine; no additional fused rings
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-fluorophenyl-thiadiazole and 4-methoxyphenyl Thiadiazole ring; para-substituents
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-methylphenyl; thioxo group at position 2 Thioxo (C=S) instead of oxo (C=O)
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Unsubstituted phenyl; thioxo group Simpler structure with no halogen substitution
2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one 4-fluorophenyl; nitro-thiadiazole Electron-withdrawing nitro group

Key Observations :

  • Thioxo vs.
  • Fused Rings : Thiadiazole-containing analogs (e.g., ) display extended π-conjugation, improving rigidity and possibly bioavailability.

Key Observations :

  • Fluorophenyl Role : Fluorine substitution generally improves metabolic stability and membrane permeability. Para-fluorine analogs (e.g., ) may exhibit stronger electronic effects, while ortho-fluorine (as in the target compound) could reduce steric accessibility.
  • Thiadiazole Impact : Thiadiazole rings (e.g., ) contribute to π-π stacking interactions in enzyme active sites, enhancing inhibitory potency.

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Computational Data
Compound Crystallographic Features Computational Predictions References
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Planar thiazolidinone ring; S⋯H interactions
2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Twisted conformation due to nitro group High polarity from nitro substituent
4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide Planar structure with intramolecular H-bonds Predicted moderate logP (~2.5)

Key Observations :

  • Planarity : Thiosemicarbazide derivatives (e.g., ) exhibit planarity conducive to intercalation in DNA or enzyme pockets.
  • Solubility : Thioxo and nitro groups may reduce solubility compared to oxo analogs, necessitating formulation optimization.

Biological Activity

2-(2-Fluorophenyl)-1,3-thiazolan-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on various therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidinones

Thiazolidinones are important heterocyclic compounds in medicinal chemistry, known for their ability to interact with various biological targets. The thiazolidin-4-one scaffold is particularly versatile due to its susceptibility to modifications at different positions, leading to compounds with a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects .

Biological Activities

1. Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds derived from the thiazolidinone scaffold have shown the ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one displayed potent anticancer activity against U937 human histocytic lymphoma cells . The presence of electron-donating groups and hydrophobic aryl rings was found to enhance their activity.

2. Antimicrobial Activity
Thiazolidinones have also been investigated for their antimicrobial properties. A series of thiazolidinone derivatives were tested against various bacterial strains, showing promising results. For example, compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that specific substitutions on the thiazolidinone ring could enhance antimicrobial efficacy.

3. Anti-inflammatory and Antidiabetic Effects
The anti-inflammatory potential of thiazolidinones has been documented in several studies. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . Additionally, some thiazolidinone derivatives have been identified as PPARγ agonists, which are crucial for managing diabetes by enhancing insulin sensitivity .

Structure-Activity Relationship (SAR)

The SAR studies of this compound suggest that modifications at the 2-position significantly influence biological activity. For instance:

  • Electron-withdrawing groups (like fluorine) at the 2-position enhance anticancer activity.
  • Hydrophobic substituents improve binding affinity to target proteins involved in cancer cell proliferation.

The following table summarizes key findings from SAR studies:

Substituent PositionType of SubstituentEffect on Activity
2FluorineIncreased anticancer activity
3Alkyl groupsEnhanced antimicrobial properties
5Aromatic ringsImproved anti-inflammatory effects

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Study on Anticancer Activity : A derivative was tested against breast cancer cell lines and showed a reduction in cell viability by over 70% at micromolar concentrations.
  • Antimicrobial Evaluation : In vitro tests revealed that a specific derivative exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-1,3-thiazolan-4-one, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves cyclocondensation reactions. A common approach includes:

  • Step 1 : Reacting 2-fluorobenzaldehyde with thiourea or thiosemicarbazide derivatives to form intermediate thiazole precursors.
  • Step 2 : Cyclization under acidic or basic conditions (e.g., using HCl or KOH) to form the thiazolidinone ring.
  • Optimization : Temperature control (reflux in ethanol or methanol) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation) are critical for yield improvement. For example, derivatives with substituents on the thiazole ring may require anhydrous conditions and inert gas purging to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • X-ray crystallography : Provides precise bond lengths, angles, and torsion angles (e.g., C–C = 0.003–0.008 Å, R factor = 0.053–0.068) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., fluorine-induced deshielding in aromatic protons).
  • SHELX refinement : Used to resolve ambiguities in crystallographic data, especially for twinned or high-symmetry crystals. SHELXL is preferred for small-molecule refinement due to its robust handling of disordered atoms .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement parameters when analyzing this compound derivatives?

Discrepancies in parameters like unit cell dimensions (e.g., triclinic vs. monoclinic systems) or R-factors can arise from:

  • Data quality : Ensure high-resolution data (Tmin/Tmax > 0.9) and proper absorption correction (ψ-scan methods) .
  • Software selection : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing in low-symmetry space groups .
  • Validation tools : Cross-check with CCDC databases and apply Hirshfeld surface analysis to validate intermolecular interactions .

Q. What experimental strategies are employed to evaluate the biological activity of this compound in neurological disorder models?

  • In vivo assays : Use male albino mice (CF-1 strain) or Sprague-Dawley rats for anticonvulsant studies, administering compounds via intraperitoneal injection and monitoring seizure thresholds (e.g., maximal electroshock test) .
  • Receptor binding assays : Screen for GABAₐ or serotonin receptor affinity using radiolabeled ligands (e.g., [³H]muscimol).
  • Dose-response optimization : Establish ED₅₀/toxicity ratios by varying substituents on the thiazole ring. For example, electron-withdrawing groups (e.g., -NO₂) enhance anticonvulsant potency .

Q. How can computational modeling predict structure-activity relationships (SAR) for fluorophenyl-thiazolidinone derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzodiazepine receptors). Prioritize compounds with high docking scores and complementary electrostatic surfaces .
  • QSAR models : Correlate descriptors like logP, polar surface area, and H-bond acceptors with bioactivity data from PubChem or ChEMBL .
  • MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories to assess binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.